N-methyl-N-benzyl-n-dodecylamine

Description

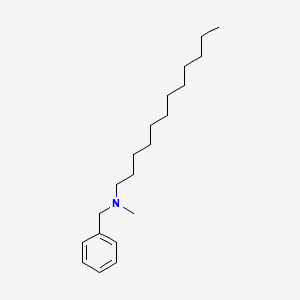

N-Methyl-N-benzyl-n-dodecylamine is a tertiary amine featuring a benzyl group (–CH₂C₆H₅), a methyl group (–CH₃), and a linear dodecyl chain (–C₁₂H₂₅) attached to a central nitrogen atom. Tertiary amines of this type are typically used as surfactants, corrosion inhibitors, or intermediates in organic synthesis due to their amphiphilic nature and reactivity .

Properties

CAS No. |

68397-57-9 |

|---|---|

Molecular Formula |

C20H35N |

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-benzyl-N-methyldodecan-1-amine |

InChI |

InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3 |

InChI Key |

MBWNCDJKIRGSFV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Two-Step Iminization and Hydrogenation

A widely documented method involves imine formation followed by catalytic hydrogenation. Benzaldehyde reacts with N-methyldodecylamine to form an imine intermediate, which is subsequently reduced to yield the target compound.

- Step 1 (Iminization): Benzaldehyde and N-methyldodecylamine are combined in methanol at 20–30°C. Water generated during the reaction is retained to simplify purification.

- Step 2 (Hydrogenation): The imine is hydrogenated using palladium on activated carbon (5–10 wt%) under 1–5 bar H₂ at 25°C for 3–6 hours.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Catalyst Loading | 5% Pd/C | |

| Purity | >98% (HPLC) |

This method avoids azeotropic distillation, reducing energy consumption and operational complexity.

Alkylation Strategies

Sequential Alkylation of Dodecylamine

N-Methyl-N-benzyl-n-dodecylamine can be synthesized via stepwise alkylation of dodecylamine:

- Methylation : Dodecylamine reacts with methyl iodide in the presence of potassium carbonate.

- Benzylation : The resulting N-methyldodecylamine is treated with benzyl chloride under basic conditions.

- Methylation : DMF solvent, 60°C, 12 hours (yield: 89%).

- Benzylation : Toluene solvent, NaHCO₃ base, 80°C, 8 hours (yield: 78%).

Challenges :

- Competing over-alkylation necessitates strict stoichiometric control.

- Residual salts require extensive washing, impacting scalability.

Catalytic N-Methylation with CO₂/H₂

Green Synthesis Using Pd/CuZrOx Catalysts

A sustainable approach employs CO₂ and H₂ as methylating agents. N-Benzyl-dodecylamine undergoes methylation via reductive amination using a Pd/CuZrOx catalyst.

Reaction Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 120°C | |

| Pressure | 30 bar H₂ | |

| Catalyst | Pd/CuZrOx (5 wt%) | |

| Yield | 68–74% |

Advantages :

- Utilizes CO₂ as a C1 source, reducing reliance on toxic methylating agents.

- Catalyst recyclability (>5 cycles without significant activity loss).

Bromination-Amination Cascade

Halogen-Mediated Coupling

A patent by Cui et al. (CN102050749B) outlines a bromination-amination sequence starting from m-hydroxyacetophenone:

- Bromination : Reacting m-hydroxyacetophenone with bromine in acetic acid.

- Amination : Treating the brominated intermediate with N-methylbenzylamine in butyl acetate.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 20°C, 2 hours | 91% |

| Amination | 45°C, pH 6.5–7.0 | 83% |

This method achieves high regioselectivity but generates stoichiometric HBr waste, necessitating neutralization.

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Reductive Amination | 85–92 | >98 | High | Moderate |

| Sequential Alkylation | 70–78 | 95–97 | Moderate | High (salt waste) |

| CO₂/H₂ Methylation | 68–74 | 94–96 | Emerging | Low |

| Bromination-Amination | 83–91 | >99 | High | High (HBr waste) |

Industrial Considerations

Catalyst Selection and Cost

Palladium-based catalysts (e.g., Pd/C) dominate industrial processes due to their reliability, but rising Pd costs have spurred interest in copper-zirconium systems.

Solvent Systems

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate recycling.

- Water-miscible alcohols (methanol, ethanol) simplify workups and reduce VOC emissions.

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-benzyl-n-dodecylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides like benzyl chloride or methyl iodide are commonly used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Primary amines such as dodecylamine.

Substitution: Quaternary ammonium compounds.

Scientific Research Applications

N-methyl-N-benzyl-n-dodecylamine is a chemical compound with the molecular formula . Also identified by the PubChem CID 225125, this compound has a molecular weight of 289.5 g/mol . Synonyms include N-benzyl-N-methyldodecan-1-amine .

Physicochemical Properties

Key properties of this compound include:

- IUPAC Name : N-benzyl-N-methyldodecan-1-amine

- InChI : InChI=1S/C20H35N/c1-3-4-5-6-7-8-9-10-11-15-18-21(2)19-20-16-13-12-14-17-20/h12-14,16-17H,3-11,15,18-19H2,1-2H3

- InChIKey : MBWNCDJKIRGSFV-UHFFFAOYSA-N

- SMILES : CCCCCCCCCCCCN(C)CC1=CC=CC=C1

- XLogP3-AA : 7.3

- Hydrogen Bond Donor Count : 0

- Hydrogen Bond Acceptor Count : 1

- Rotatable Bond Count : 13

- Exact Mass : 289.276950121 Da

Scientific Research Applications

Anti-Cancer Research: N-benzyl-N-methyl-dodecan-1-amine (BMDA) has demonstrated anticancer effects on human A549 lung cancer cells that overexpress the cancer upregulated gene (CUG)2 .

- Mechanism: BMDA sensitizes A549 cells overexpressing CUG2 (A549-CUG2) to apoptosis and autophagy compared to control cells . It also reduces tumor development in xenografted nude mice .

- Inhibition of Cell Migration and Invasion: BMDA inhibits cell migration, invasion, and sphere formation in A549-CUG2 cells, with the involvement of TGF-β signaling .

- TGF-β Signaling Interference: BMDA hinders TGF-β promoter activity, protein synthesis, and phosphorylation of Smad2, decreasing the expression of TGF-β-targeted proteins like Snail and Twist . It also decreases Twist expression in vivo .

- Akt-ERK Activities and β-catenin Expression: BMDA inhibits Akt-ERK activities, β-catenin expression, and its transcriptional activity .

Related Compounds and Areas of Application

Glucosylglyceric Acid Amide: N-dodecyl glucosylglyceric acid amide, synthesized from glucosylglyceric acid (GGA), has applications in skincare products and cosmetics .

Mechanism of Action

The mechanism of action of N-methyl-N-benzyl-n-dodecylamine involves its interaction with biological membranes and proteins. As a surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes .

Comparison with Similar Compounds

N,N-Dimethyldodecylamine (CAS 112-18-5)

- Structure : Tertiary amine with two methyl groups and a dodecyl chain.

- Molecular Weight : 213.4 g/mol.

- Used in quaternary ammonium salt synthesis and as a surfactant.

- Contrast with Target Compound : The absence of a benzyl group reduces aromatic interactions, impacting applications in catalysis or antimicrobial formulations.

Benzyl-Dimethyl-Dodecylammonium Chloride (BAC12, CAS 63449-41-2)

- Structure : Quaternary ammonium salt with benzyl, methyl, dodecyl, and chloride groups.

- Molecular Weight : 368.0 g/mol.

- Key Properties :

- Contrast with Target Compound : The quaternary structure enhances water solubility and ionic character, making BAC12 more effective in antimicrobial applications compared to tertiary amines.

N,N-Dimethylbenzylamine (CAS 103-83-3)

- Structure : Tertiary amine with benzyl and two methyl groups.

- Molecular Weight : 135.2 g/mol.

- Key Properties :

- Contrast with Target Compound : The shorter chain reduces micelle-forming ability but increases volatility for use in synthetic chemistry.

N-Benzyl-N-Methyldecan-1-amine (CAS 112778-25-3)

- Structure : Tertiary amine with benzyl, methyl, and decyl (C₁₀) chains.

- Molecular Weight : 261.5 g/mol.

- Key Properties: Intermediate chain length balances hydrophobicity and solubility. Potential applications in specialty surfactants or lipid bilayer studies.

- Contrast with Target Compound : The C₁₀ chain may result in a higher CMC and lower membrane disruption efficiency compared to the C₁₂ chain .

Dodecyldimethylamine N-Oxide (CAS 1643-20-5)

- Structure : Oxidized tertiary amine with dodecyl and methyl groups.

- Molecular Weight : 229.4 g/mol.

- Key Properties :

- Amphoteric surfactant with high water solubility and low toxicity.

- Used in shampoos, detergents, and protein crystallization.

- Contrast with Target Compound : Oxidation increases polarity, enhancing compatibility with aqueous systems but reducing lipid solubility .

Comparative Data Table

| Compound Name | Structure Type | Molecular Weight (g/mol) | Key Applications | Key Differentiator |

|---|---|---|---|---|

| N-Methyl-N-Benzyl-n-Dodecylamine | Tertiary amine | ~303.5 (estimated) | Surfactants, organic synthesis | Benzyl + C₁₂ chain |

| N,N-Dimethyldodecylamine | Tertiary amine | 213.4 | Surfactant intermediates | No benzyl group |

| Benzyl-Dimethyl-Dodecylammonium Chloride | Quaternary ammonium | 368.0 | Disinfectants, preservatives | Ionic character, chloride counterion |

| N,N-Dimethylbenzylamine | Tertiary amine | 135.2 | Catalysis, pharmaceuticals | Short chain, high volatility |

| N-Benzyl-N-Methyldecan-1-amine | Tertiary amine | 261.5 | Specialty surfactants | C₁₀ chain vs. C₁₂ |

| Dodecyldimethylamine N-Oxide | Amine oxide | 229.4 | Detergents, biochemistry | Oxidized polar head group |

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing N-methyl-N-benzyl-n-dodecylamine with ≥98% purity?

- Methodological Answer : Utilize alkylation or reductive amination protocols with n-dodecylamine and methyl/benzyl halides. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity validation requires gas chromatography (GC) or HPLC with UV detection, referencing USP standards for amine quantification .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., methyl and benzyl groups) via - and -NMR.

- Mass Spectrometry (MS) : Identify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Validate amine functional groups (N–H stretching at ~3300 cm) and aromatic C–H bonds.

- Purity : Use GC-FID or HPLC-UV with a C18 column, comparing retention times against certified standards (e.g., NIST references) .

Q. How should researchers safely handle This compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- First-Aid Measures : In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Maintain SDS documentation on-site .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported surfactant properties of This compound?

- Methodological Answer :

- Critical Parameter Optimization : Systematically vary pH, temperature, and ionic strength in critical micelle concentration (CMC) assays.

- Cross-Validation : Compare dynamic light scattering (DLS) and surface tension measurements.

- Structural Analogs : Benchmark against benzyl-dimethyl-dodecylammonium chloride (BAC12), noting differences in quaternary vs. tertiary amine behavior .

Q. What experimental designs are optimal for studying interactions with biomembranes or enzymes?

- Methodological Answer :

- Liposome Assays : Incorporate the compound into phosphatidylcholine bilayers and monitor permeability via fluorescent probes (e.g., calcein leakage).

- Enzyme Inhibition Studies : Use kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or cytochrome P450 isoforms. Validate specificity with competitive inhibitors .

Q. How to assess environmental persistence and ecotoxicological impacts of This compound?

- Methodological Answer :

- Degradation Studies : Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions.

- Toxicity Assays : Use Daphnia magna (48-hour EC) and algal growth inhibition tests.

- Analytical Detection : Employ LC-MS/MS with solid-phase extraction (SPE) for trace quantification in water/soil .

Q. What strategies improve detection and quantification in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Sample Preparation : Derivatize with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC) to enhance MS sensitivity.

- Chromatography : Use reverse-phase UPLC with a pentafluorophenyl (PFP) column for peak resolution.

- Matrix Effects : Apply isotope-labeled internal standards (e.g., -analogs) to correct for ion suppression .

Notes for Methodological Rigor

- Data Reproducibility : Replicate experiments across ≥3 batches to account for synthetic variability.

- Reference Standards : Source certified materials from NIST or EPA-compliant suppliers to ensure traceability .

- Ethical Compliance : For studies involving biological systems, adhere to institutional review protocols (e.g., IRB approvals for human-derived samples) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.